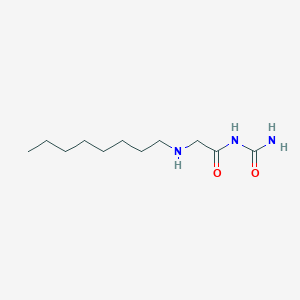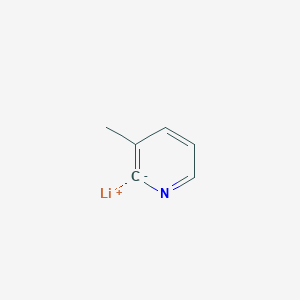![molecular formula C13H23N3O B14284873 N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea CAS No. 137616-43-4](/img/no-structure.png)
N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea typically involves the reaction of N,N,N’-trimethylurea with a suitable alkyne derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like acetonitrile or DMF.
Major Products Formed
Oxidation: Formation of oxygenated derivatives such as alcohols or ketones.
Reduction: Formation of reduced derivatives such as amines or hydrocarbons.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]amine
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]carbamate
- N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]thiourea
Uniqueness
N,N,N’-Trimethyl-N’-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea stands out due to its specific combination of a pyrrolidine ring and a urea moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
| 137616-43-4 | |
Formule moléculaire |
C13H23N3O |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1,1,3-trimethyl-3-(5-pyrrolidin-1-ylpent-3-yn-2-yl)urea |
InChI |
InChI=1S/C13H23N3O/c1-12(15(4)13(17)14(2)3)8-7-11-16-9-5-6-10-16/h12H,5-6,9-11H2,1-4H3 |
Clé InChI |
XOTKQKULKMCIHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCN1CCCC1)N(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











